6-methoxy-2-methylquinoline-4-thiol

Anticancer Cytotoxicity Antimitotic

6-Methoxy-2-methylquinoline-4-thiol (CAS 28102-96-7; IUPAC: 6-methoxy-2-methyl-4(1H)-quinolinethione) is a heterocyclic aromatic compound with molecular formula C11H11NOS and an average mass of 205.28 Da. It belongs to the 4-thioquinoline subclass, characterized by a reactive thiol/thione group at position 4, a methoxy group at position 6, and a methyl group at position 2 of the quinoline scaffold.

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
Cat. No. B7782257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-methylquinoline-4-thiol
Molecular FormulaC11H11NOS
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)OC)S
InChIInChI=1S/C11H11NOS/c1-7-5-11(14)9-6-8(13-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,14)
InChIKeySKSLXGCSDLWDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-methylquinoline-4-thiol Procurement Guide: Core Structural and Physicochemical Identity


6-Methoxy-2-methylquinoline-4-thiol (CAS 28102-96-7; IUPAC: 6-methoxy-2-methyl-4(1H)-quinolinethione) is a heterocyclic aromatic compound with molecular formula C11H11NOS and an average mass of 205.28 Da . It belongs to the 4-thioquinoline subclass, characterized by a reactive thiol/thione group at position 4, a methoxy group at position 6, and a methyl group at position 2 of the quinoline scaffold . This specific substitution pattern distinguishes it from other 4-thioquinolines and serves as the starting point for meaningful comparator-based evaluation.

MTB QcrB target studiesPrivileged scaffold for cytochrome bc1 inhibitor design; supports anti-TB screening library construction
Cell-based anticellular screeningRanked most active in historical KB cell head-to-head comparison; metaphase-block mechanism context
Antioxidant probe development6-Methoxy substitution pattern associated with strongest reported antiradical delineation in 4-thioquinoline class

Why 4-Thioquinoline Analogs Are Not Interchangeable: The Case of 6-Methoxy-2-methylquinoline-4-thiol


The biological activity of 4-thioquinolines is exquisitely sensitive to substituent position, particularly at the 6- and 8-positions of the quinoline ring. Early head-to-head studies demonstrated that among six mercapto-quinoline derivatives, only three—including 6-methoxy-4-mercapto-2-methyl-quinoline—showed anticellular activity, while the 7-methoxy isomer and the thioglycolic acid derivative were completely inactive, establishing that a free sulfhydryl group and correct methoxy positioning are absolute requirements for activity in this scaffold [1]. More recent antioxidant screening confirmed that the antiradical effect is 'most strongly delineated for the compounds with methoxygroup in the 6th position,' [2] directly contradicting assumptions that 8-methoxy or non-methoxylated analogs would perform equivalently. This positional sensitivity makes generic substitution of 4-thioquinolines scientifically indefensible without direct comparative data.

6-Methoxy position is critical for activity
Anticellular mechanism may shift: 6-methoxy yields metaphase-block; 8-methoxy analog shows preprophasic inhibition with lower reported activity, limiting direct substitution.
7-Methoxy and non-methoxylated analogs inactive
7-Methoxy isomer and 4-mercapto-2-methylquinoline (no 6-OMe) displayed no anticellular activity in comparative testing; generic 4-thioquinoline replacement risks loss of effect.
Free sulfhydryl required; protected derivatives inactive
Thioglycolic acid derivative (4-thio masked) was completely inactive, confirming that a free -SH at position 4 is essential for reported anticellular response.

Head-to-Head Quantitative Differentiation of 6-Methoxy-2-methylquinoline-4-thiol Against Closest Analogs


Superior In Vitro Anticellular Activity Against KB Carcinoma Cells Compared to 4-Mercapto-2-methylquinoline and 8-Methoxy Isomer

In the seminal 1961 comparative study by Orazi testing six mercapto-quinoline derivatives on KB cell cultures at concentrations ranging from 0.1 to 50 gamma/mL, compound No. 2 (6-methoxy-4-mercapto-2-methyl-quinoline) was identified as 'the most active of these three [active] compounds' compared to compound No. 1 (4-mercapto-2-methyl-quinoline) and compound No. 4 (8-methoxy-4-mercapto-2-methyl-quinoline) [1]. The 6-methoxy substitution conferred both a metaphase-block colchicine-like effect and superior overall anticellular potency, whereas the 8-methoxy analog displayed a qualitatively different preprophasic inhibition mechanism with lower activity, and the non-methoxylated derivative 4-mercapto-2-methylquinoline was explicitly less potent [1]. Three additional compounds—7-methoxy-4-thio-2-methylcholine, (6-methoxy-2-methyl-quinoline-4)thioglycolic acid, and 6-ethoxy-4-thio-2-methylcholine—were entirely inactive, confirming that both the free sulfhydryl and the 6-methoxy substituent are essential [1].

Anticellular ranking
Head-to-head
Compound No. 2 ranked most active among 6 mercapto-quinoline derivatives; metaphase-block colchicine-like effect
Reported cell-model response context
In vitro KB cells; 0.1–50 gamma/mL (Orazi, 1961)
Anticancer Cytotoxicity Antimitotic

Privileged Scaffold Status in Cytochrome bc1-Targeted Antitubercular Drug Design

A 2023 medicinal chemistry program explicitly designated 4-(benzylthio)-6-methoxy-2-methylquinoline as a 'privileged scaffold' for targeting the Mycobacterium tuberculosis cytochrome bc1 complex, around which an entire library of novel 4-(arylalkyl)-thio, -oxy, and sulfoxy-quinoline analogues was designed and synthesized [1]. Members of the resulting 4-substituted thio- and sulfoxyquinoline series exhibited significant growth inhibitory activity against wild-type MTB H37Rv in the high nanomolar range, and activity was reduced in the QcrB T313I mutant strain, confirming on-target engagement [1]. The hydrogenated parent scaffold—6-methoxy-2-methylquinoline-4-thiol—serves as the direct synthetic precursor to these active 4-thioether derivatives and is therefore the gatekeeper intermediate for any research program investigating this target [1].

Scaffold recognition
Cross-study comparable
Designated privileged scaffold for MTB cytochrome bc1 (QcrB) inhibitor design
Supports anti-TB screening library construction
2023 medicinal chemistry program; derivatives with high nanomolar MTB H37Rv growth inhibition
Antitubercular Cytochrome bc1 Mycobacterium tuberculosis

Enhanced Lipophilicity (LogP 1.54) and Reduced H-Bond Donor Count Relative to 4-Hydroxy Analog Enables Superior Membrane Penetration Predictions

ACD/Labs Percepta-predicted physicochemical parameters reveal key differentiating features of 6-methoxy-2-methylquinoline-4-thiol versus its 4-hydroxy analog (6-methoxy-2-methylquinolin-4-ol) . The thiol compound has an ACD/LogP of 1.54, compared to a predicted LogP of approximately 0.96 for the 4-ol analog (calculated from available data) . It has one H-bond donor (versus two for the 4-ol), a Polar Surface Area of 53 Ų (versus approximately 55 Ų for the 4-ol), and zero Rule of 5 violations . The higher LogP and lower H-bond donor count suggest superior passive membrane permeability for the thiol form, consistent with the observation that the 4-thio derivatives of quinoline exhibit pronounced biological effects partly attributable to improved cellular uptake .

Predicted LogP
Data to verify
ACD/LogP 1.54 vs. ~0.96 (4-hydroxy analog); 1 fewer H-bond donor
May support membrane-permeability assay fit
ACD/Labs Percepta prediction; pH 7.4 (source not peer-reviewed)
Physicochemical properties Lipophilicity Drug-likeness

Position-Specific Superiority of 6-Methoxy Substitution in Antioxidant Activity Among 4-Thioquinoline Derivatives

A dedicated antioxidant screening study of newly synthesized quinoline thioderivatives using a complex of primary estimation techniques in vitro and in vivo established that the antiradical and anti-oxidative activity is 'most strongly delineated for the compounds with methoxygroup in the 6th position of quinoline cycle' [1]. This class-level structure-activity relationship was corroborated by subsequent electrochemical determination studies of 4-thiosubstituted quinoline derivatives evaluated for radioprotecting properties, which further confirmed the pronounced antiradical effects specific to the 4-thio substitution pattern with 6-alkoxy substitution [2]. The 2-methyl-6-methoxy-4-quinolyl thio sodium acetate derivative was explicitly cited for antioxidant and antiischemic activity, directly linking the 6-methoxy-4-thio scaffold to measurable biological effect [3].

Antiradical SAR
Class-level inference
6-Methoxy substitution: reported strongest antiradical delineation among 4-thioquinoline derivatives
Supports antioxidant screening context
Lipid peroxidation, DPPH; electrochemical validation (multiple independent studies)
Antioxidant Antiradical Radioprotection

Optimal Application Scenarios for 6-Methoxy-2-methylquinoline-4-thiol Based on Verified Differentiation Data


MTB Cytochrome bc1 (QcrB) Inhibitor Lead Optimization Programs

The explicit designation of 4-(benzylthio)-6-methoxy-2-methylquinoline as a 'privileged scaffold' for MTB cytochrome bc1 complex targeting [1] positions the free thiol parent compound as the essential starting material for synthesizing 4-thioether, 4-sulfinyl, and 4-sulfonyl analogue libraries. Research groups focused on tuberculosis drug discovery should procure this compound as the core intermediate for generating focused screening sets against wild-type and QcrB-mutant MTB strains, where derivatives have already demonstrated high nanomolar growth inhibition.

Anticellular Phenotypic Screening Libraries with KB or Related Carcinoma Cell Lines

The 1961 Orazi study directly identified 6-methoxy-4-mercapto-2-methyl-quinoline as the most active anticellular agent among six structurally related mercapto-quinolines in KB cell assays, showing a distinct metaphase-block, colchicine-like antimitotic mechanism [2]. Academic screening centers and CROs building diversity-oriented quinoline libraries for oncology phenotypic screens should include this compound as a validated active reference standard, while deprioritizing the inactive 7-methoxy isomer and the thioglycolic acid derivative.

Antioxidant and Radioprotectant Probe Development

Class-level SAR evidence from multiple independent studies demonstrates that 4-thioquinoline derivatives with a 6-methoxy substituent exhibit the strongest antiradical and antioxidant effects [3][4]. The free thiol form provides a direct synthetic handle for generating structurally diverse 4-S-substituted probes. Research programs investigating oxidative stress modulation or radioprotection should select the 6-methoxy-2-methyl substitution pattern over other positional isomers to maximize the probability of identifying active hits in primary DPPH, ABTS, or lipid peroxidation assays.

Synthetic Methodology Development and Chemical Biology Tool Generation

The reactive 4-thiol group of 6-methoxy-2-methylquinoline-4-thiol enables versatile derivatization via S-alkylation, S-arylation, oxidation to disulfides, and metal coordination [1]. Its favorable predicted physicochemical profile (LogP 1.54, zero Rule-of-5 violations) makes it a suitable core scaffold for developing cell-permeable chemical probes. Methodology groups developing novel thioether ligation or quinoline functionalization protocols will find this compound a well-characterized, commercially available substrate with documented biological relevance.

Application
Selection Property
Validation Focus
MTB cytochrome bc1 inhibitor design
Parent scaffold for 4-substituted thioether, sulfinyl and sulfonyl analogue libraries
Target engagement confirmation (QcrB wild-type vs. T313I mutant)
Anticellular phenotypic screening
Reported highest anticellular ranking in 6-analog head-to-head comparison; colchicine-like mechanism
Mitotic arrest endpoint review (KB cell models)
Antioxidant probe development
6-Methoxy substitution pattern linked to strongest antiradical SAR in 4-thioquinoline class
Antiradical assay confirmation (DPPH, lipid peroxidation)
Synthetic methodology tool
Reactive 4-thiol handle; favorable predicted physicochemical profile (low H-bond donors, zero Rule-of-5 violations)
Derivatization efficiency and cell-permeability assessment
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